The compound 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one represents a foundational "privileged scaffold" in medicinal chemistry. Belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , it is the condensation product of urea, acetylacetone, and formaldehyde.
Unlike the classic Biginelli ester (which uses ethyl acetoacetate), this molecule features a C5-acetyl group , imparting distinct electronic properties and reactivity profiles. It serves as a critical intermediate for synthesizing Eg5 kinesin inhibitors (e.g., Monastrol analogues) and calcium channel modulators. This guide details its physicochemical profile, validated synthesis protocols, and mechanistic underpinnings.
Chemical Identity & Physicochemical Profiling
This molecule is defined by a heterocycle core containing a urea motif and an
-unsaturated ketone system embedded within the ring.
Note: The urea moiety creates strong intermolecular hydrogen bonding, significantly reducing solubility in non-polar solvents compared to its acyclic precursors.
Stability: Stable under ambient conditions. The C5-C6 double bond is susceptible to oxidation (aromatization) to the corresponding pyrimidine under forcing oxidative conditions (e.g.,
or DDQ).
Tautomerism: Exists primarily in the keto-enamine form (2-oxo), though lactim-lactam tautomerism is possible at the urea linkage depending on solvent polarity.
Synthetic Pathway: The Modified Biginelli Reaction
The synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one utilizes a Multicomponent Reaction (MCR) strategy. Unlike standard Biginelli reactions that use aryl aldehydes, this protocol uses formaldehyde (sourced from paraformaldehyde) and acetylacetone .
Reaction Logic
Component A (Nucleophile 1): Urea (provides N1 and N3).
Component B (Electrophile): Formaldehyde (C4 source).
Component C (Active Methylene): Acetylacetone (provides C5 and C6).
Validated Experimental Protocol
Objective: Synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Acid-Catalyzed Cyclocondensation.
Reagents:
Acetylacetone (20 mmol, 2.00 g)
Paraformaldehyde (20 mmol equivalent, 0.60 g)
Urea (30 mmol, 1.80 g) — Excess used to drive equilibrium.
Ethanol (Abs., 20 mL)
Catalyst: Conc. HCl (5 drops) or
(5 mol%) for green chemistry compliance.
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Urea and Acetylacetone in Ethanol.
Activation: Add Paraformaldehyde and the acid catalyst (HCl).
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.
Checkpoint: The reaction progress should be monitored via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance of acetylacetone indicates completion.
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product will precipitate as a white/off-white solid.
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and cold water (to remove excess urea).
Recrystallization: Recrystallize from hot ethanol to obtain analytical grade crystals.
Yield Expectation: 75–85%.
Mechanistic Insight (The Kappe Mechanism)
Understanding the mechanism is vital for troubleshooting. The reaction follows the Imine Pathway (proposed by Kappe), where the rate-determining step is the interception of the iminium ion by the enol of the 1,3-dicarbonyl.
Figure 1: The Kappe Mechanism for Biginelli Cyclocondensation. The formation of the N-acyliminium ion is the critical initiation step, followed by nucleophilic attack by the enolized acetylacetone.
Pharmacological & Research Applications
This specific scaffold serves as a template for Structure-Activity Relationship (SAR) studies. While the unsubstituted C4 (formaldehyde-derived) variant has lower potency than C4-aryl analogues, it is the essential control compound for establishing baseline biological activity.
Biological Targets
Calcium Channel Blockers (CCBs): DHPMs mimic the pharmacological activity of 1,4-dihydropyridines (e.g., Nifedipine). The C4 substituent dictates selectivity; the C5-acetyl group modulates the "push-pull" electronic character of the ring.
Eg5 Kinesin Inhibition: Derivatives of this core (specifically Monastrol) inhibit the mitotic motor protein Eg5, leading to "monoastral" spindle formation and cell cycle arrest.
SAR Optimization Logic
Figure 2: Structure-Activity Relationship (SAR) Map. This diagram highlights the modularity of the scaffold. For the specific title compound, C4 is unsubstituted (
), making it a versatile starting material for N-alkylation studies.
Troubleshooting & Critical Parameters
Issue: Low Yield.
Cause: Polymerization of formaldehyde or evaporation of acetylacetone.
Fix: Use Paraformaldehyde instead of formalin; ensure reflux is efficient.
Issue: Sticky Product.
Cause: Incomplete cyclization or presence of linear intermediates.
Cause: Prolonged exposure to air/light in solution.
Fix: Store solid product in amber vials; dry thoroughly.
References
Biginelli, P. (1893).[1] "Aldehyde-urea derivatives of acetoacetic ester". Berichte der deutschen chemischen Gesellschaft, 26(1), 80-87.
Kappe, C. O. (1993).[2] "100 years of the Biginelli dihydropyrimidine synthesis". Tetrahedron, 49(32), 6937-6963.
Kappe, C. O. (1997).[2] "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis". Journal of Organic Chemistry, 62(21), 7201–7204.
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen". Science, 286(5441), 971-974.
Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones". RSC Advances, 2, 9763-9777.
An In-depth Technical Guide to the Biological Activity of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Derivatives
Abstract Derivatives of the 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (DHPM) core scaffold represent a privileged class of heterocyclic compounds with a remarkably broad spectrum of biological activities. Synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Derivatives of the 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (DHPM) core scaffold represent a privileged class of heterocyclic compounds with a remarkably broad spectrum of biological activities. Synthesized primarily through the multicomponent Biginelli reaction, these molecules have garnered significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse pharmacological properties associated with these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and calcium channel blocking activities. We will delve into the mechanistic underpinnings of these actions, detail key experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design and development efforts.
Introduction: The Dihydropyrimidinone Scaffold
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) moiety is a six-membered heterocyclic ring containing two nitrogen atoms. The specific substitution pattern of a 5-acetyl and 6-methyl group, often combined with a variable aryl group at the 4-position, gives rise to a class of compounds with significant therapeutic potential. The genesis of these molecules is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like acetylacetone or ethyl acetoacetate), and urea or thiourea.[1][2] This efficient synthesis allows for extensive diversification of the substituents, making the DHPM scaffold an attractive starting point for creating large libraries of bioactive compounds.
The structural similarity of certain DHPMs to 1,4-dihydropyridine (DHP) drugs, such as nifedipine, was an early indicator of their potential as calcium channel blockers.[3][4] However, subsequent research has revealed a much wider range of pharmacological effects, establishing DHPMs as a versatile pharmacophore in modern drug discovery.[5][6]
Spectrum of Biological Activities
The inherent structural features of the DHPM core, including its hydrogen bond donors and acceptors and the potential for diverse substitutions, enable it to interact with a wide array of biological targets.
Anticancer Activity
The most extensively studied property of DHPM derivatives is their potential as anticancer agents.[6] The discovery of Monastrol, a DHPM derivative, as a specific inhibitor of the mitotic kinesin Eg5, was a landmark finding that spurred significant research in this area.[7][8]
Mechanism of Action:
DHPM derivatives exert their anticancer effects through multiple mechanisms:
Mitotic Arrest: As exemplified by Monastrol, some derivatives inhibit the Eg5 kinesin motor protein, which is crucial for forming the bipolar mitotic spindle.[7][8] This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against key signaling kinases involved in cancer progression, such as mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor 2).[9] Inhibition of these pathways can disrupt cell growth, proliferation, and angiogenesis.
Induction of Apoptosis: Many DHPMs trigger programmed cell death. This can be observed through assays like annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]
PI3K Inhibition: Molecular docking studies have suggested that some diaryl-substituted pyrimidine derivatives exhibit a strong binding affinity towards phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.[11]
Illustrative Data:
The following table summarizes the cytotoxic activity of selected DHPM derivatives against various cancer cell lines.
Compound Class
Cancer Cell Line(s)
Key Findings
Reference
N-Heterocyclic DHPMs
NCI-H460, SK-MEL-5, HL-60
Growth inhibition of 88%, 86%, and 85% respectively.
DHPM derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[13]
Mechanism of Action:
The precise antimicrobial mechanisms are still under investigation but are thought to involve disruption of the microbial cell wall or interference with essential metabolic enzymes. Molecular docking studies have pointed towards bacterial DNA gyrase B and fungal sterol-14α-demethylase as potential targets.[14]
Spectrum of Activity:
Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][15][16] Some derivatives show enhanced activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[13]
Antifungal: Efficacy has been shown against clinically relevant fungi like Candida albicans and Aspergillus niger.[13][14]
Antitubercular: Specific derivatives have exhibited potent and selective activity against Mycobacterium tuberculosis H37Rv, with some compounds also inhibiting mycobacterial drug-efflux pumps.[17]
The structural analogy to dihydropyridine (DHP) calcium channel blockers has led to the successful development of DHPMs as antihypertensive agents.[4][18] They are considered aza-analogs of DHPs.[19]
Mechanism of Action:
Like their DHP counterparts, these DHPMs modulate the function of L-type calcium channels, primarily in vascular smooth muscle.[4][20] By blocking the influx of calcium ions, they induce vasodilation, leading to a decrease in blood pressure.[20] The boat-like conformation of the dihydropyrimidine ring is considered crucial for this activity.[4]
Key Structural Features:
The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the DHPM ring for optimal calcium channel blocking efficiency. These compounds serve as bioisosteres of nifedipine, a well-known calcium channel blocker.[19][20]
Anti-inflammatory Activity
Several DHPM derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[21][22]
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory enzymes like matrix metalloproteinases (MMPs), such as gelatinases (MMP-2, MMP-9), which are involved in tissue remodeling during inflammation.[15] Some compounds have also shown potent lipoxygenase inhibitory activity.[21]
In Vivo Evaluation:
The carrageenan-induced rat paw edema model is a standard assay used to evaluate the acute anti-inflammatory activity of these compounds, with some derivatives showing a reduction in paw edema comparable to standard drugs.[22]
Key Experimental Protocols & Workflows
Scientific integrity requires robust and reproducible methodologies. Below are outlines for standard assays used to evaluate the biological activities of DHPM derivatives.
General Workflow for Screening New DHPM Derivatives
The following diagram illustrates a typical screening cascade for newly synthesized DHPM compounds.
Caption: General workflow for DHPM derivative synthesis and biological evaluation.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cell proliferation.
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the DHPM derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This method provides a qualitative assessment of antibacterial activity.
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the DHPM derivative solution. Place the discs onto the inoculated agar surface.
Controls: Use a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., Ampicillin) as a positive control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[14]
Structure-Activity Relationship (SAR) and Mechanistic Pathways
The biological activity of DHPMs is highly dependent on the nature and position of substituents on the core ring.
SAR Insights
Position 4 (Aryl Group): The electronic properties of the substituent on the aryl ring at C4 are critical. Electron-withdrawing groups (e.g., nitro, chloro) often enhance anticancer and antimicrobial activities.[7][14] In contrast, for calcium channel blockade, the substitution pattern often mimics that of DHP drugs.
Position 5 (Acyl Group): The 5-acetyl group is a common feature and acts as a key pharmacophoric element, likely involved in hydrogen bonding with target proteins.
N1 and N3 Positions: Substitution at the N1 and N3 positions can modulate lipophilicity and metabolic stability, influencing the pharmacokinetic profile of the compounds.
C2 Position (Thiourea vs. Urea): Replacing the oxygen atom of urea with sulfur (to form a dihydropyrimidinethione) has been shown to enhance the anticancer activity in some series.[12]
Proposed Anticancer Signaling Pathway
The diagram below conceptualizes a potential mechanism for DHPM-induced apoptosis in cancer cells, integrating Eg5 and kinase inhibition.
Caption: Potential anticancer mechanisms of DHPM derivatives.
Conclusion and Future Perspectives
The 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one scaffold is a cornerstone in the development of new therapeutic agents. Its synthetic accessibility via the Biginelli reaction allows for rapid generation of chemical diversity. Research has firmly established its potential in oncology, infectious diseases, and cardiovascular medicine.
Future efforts should focus on:
Lead Optimization: Improving the potency and selectivity of existing lead compounds through targeted medicinal chemistry approaches.
In Vivo Efficacy and Toxicology: Moving more promising candidates from in vitro studies to in vivo animal models to assess their pharmacological and toxicological profiles.[6]
Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the molecular targets and pathways modulated by these compounds.
Asymmetric Synthesis: Developing methods for the stereoselective synthesis of DHPMs, as the chirality at the C4 position can significantly influence biological activity.
By leveraging the rich foundation of existing research and embracing modern drug discovery technologies, the full therapeutic potential of this remarkable class of compounds can be realized.
References
El-Nassan, H. B. (2018).
Patel, H. D., et al. (n.d.). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica.
(2025, July 24).
Gumus, M. K., et al. (n.d.). Biginelli reaction products (1–4) with anti‐inflammatory and analgesic activities.
Singh, K., et al. (2009). Genesis of dihydropyrimidinone(psi)
(2019, March 3). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
Salea, R., et al. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
Selvinthanuja, C. (2021, December 15). Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h)-one. JMPAS.
(2025, May 1). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science Publishers.
Islam, M. S., et al. (n.d.).
(n.d.). Anti-inflammatory activity of the phthalimide derived Biginelli compounds.
(2023, January 12). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI.
(n.d.). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines.
(2026, February 23). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica.
1s. (2023, June 20). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. PMC.
(2011, April 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. n.d..
(2019, September 15). Synthesis and mycobacterial evaluation of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)
(n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis.
Akbas, T., et al. (n.d.). 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H). PMC.
Akil, M., et al. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. diabeticstudies.org.
(n.d.).
(n.d.). Biological activity of dihydropyrimidinone (DHPM)
Matos, L. H. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM)
(2022, May 2). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators.
Literature review on 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one pharmacology
The Pharmacological & Synthetic Profile of the 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Scaffold[1][2][3] Executive Summary: The Privileged Scaffold The compound 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one r...
Author: BenchChem Technical Support Team. Date: February 2026
The Pharmacological & Synthetic Profile of the 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Scaffold[1][2][3]
Executive Summary: The Privileged Scaffold
The compound 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one represents a core pharmacophore within the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .[1][2] Often synthesized via the venerable Biginelli reaction, this scaffold is celebrated in medicinal chemistry as a "privileged structure"—a molecular framework capable of binding to multiple, functionally diverse biological targets with high affinity.[1][2][3]
While the unsubstituted parent molecule (where the C4 position is a methylene group) serves primarily as a synthetic intermediate, its C4-aryl derivatives (e.g., Monastrol, SQ 32926) exhibit potent pharmacological activities ranging from calcium channel blockade (mimicking dihydropyridines) to mitotic kinesin Eg5 inhibition (anticancer).[1][2][3] This whitepaper dissects the synthetic protocols, structural-activity relationships (SAR), and pharmacological mechanisms of this versatile scaffold.[1][2][3]
Chemical Identity & Structural Mimicry
The 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one core is structurally analogous to the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers (e.g., Nifedipine).[1][2][3]
Core Structure: A six-membered pyrimidine ring containing a keto group at C2 (urea derivative), a methyl group at C6, and an acetyl group at C5.[1][2][3]
Pharmacophore Overlap: The "push-pull" electronic system of the DHPM ring mimics the DHP ring, allowing it to interact with the voltage-gated L-type calcium channels.[1][2]
Key Derivative: The 4-phenyl derivative (CAS: 25652-50-0) is the standard model compound for synthetic optimization, while 4-(3-hydroxyphenyl) (Monastrol) is the prototype for anticancer activity.[1][2][3]
The synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one derivatives is achieved via the Biginelli Reaction , a one-pot multicomponent condensation of an aldehyde, a
The reaction proceeds through an acid-catalyzed mechanism involving an iminium intermediate (from aldehyde + urea) which intercepts the enol form of the 1,3-dicarbonyl compound.[1][2][3]
Figure 1: The Acid-Catalyzed Biginelli Condensation Pathway.[1][2][3]
Standard Operating Procedure (SOP)
Objective: Synthesis of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
IR Spectrum: 3240 cm⁻¹ (NH), 1700 cm⁻¹ (C=O).[1][2][3]
Pharmacological Mechanisms & Applications
The 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one scaffold operates through two distinct primary mechanisms depending on its C4-substitution pattern.
A. Calcium Channel Modulation (Cardiovascular)
Similar to Nifedipine, these DHPMs bind to the
subunit of L-type voltage-gated calcium channels (VGCCs).[1][2][3]
Mechanism: They stabilize the channel in the "inactivated" state, reducing intracellular
Result: Vasodilation and reduced blood pressure.[1][2][3]
SAR Note: The C5-acetyl group is less potent than the C5-ester (as in Nifedipine) but offers a unique metabolic stability profile.[1][2][3]
B. Mitotic Kinesin Eg5 Inhibition (Oncology)
The derivative Monastrol (C4 = 3-hydroxyphenyl) is a specific inhibitor of the mitotic kinesin Eg5 (KSP).[1][2][3]
Mechanism: It binds to an allosteric site on the Eg5 motor domain (ADP-binding pocket), preventing the release of ADP.[1][2][3] This arrests the motor, causing the formation of "monoastral" spindles during mitosis.[1][2][3]
Result: Cell cycle arrest in M-phase and subsequent apoptosis in rapidly dividing tumor cells.[1][2]
Selectivity: Unlike taxanes, it does not target tubulin directly, reducing neurotoxic side effects.[1][2][3]
Figure 2: Divergent Pharmacological Pathways of the DHPM Scaffold.
Experimental Assay: Antimicrobial Screening
Beyond cardiovascular and oncology applications, the 5-acetyl-6-methyl-DHPM derivatives exhibit significant antimicrobial activity.[1][2][3]
Kappe, C. O. (2000).[1][2][3] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry. Link
Matos, L. H. S., et al. (2018).[1][2][3][4] "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry. Link
PubChem. (2025).[1][2][3] "5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one Compound Summary." National Library of Medicine.[1][2][3] Link[1][2][3]
Organic Chemistry Portal. (2024).[1][2][3] "Biginelli Reaction: Mechanism and Recent Literature." Link
Mayer, T. U., et al. (1999).[1][2][3] "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen."[1][2] Science. (Discovery of Monastrol). Link
The Dihydropyrimidinone Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Pharmacophore The dihydropyrimidinone (DHPM) scaffold, a six-membered heterocyclic ring, h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The dihydropyrimidinone (DHPM) scaffold, a six-membered heterocyclic ring, has emerged as a cornerstone in medicinal chemistry due to its remarkable therapeutic versatility.[1] Its structural resemblance to the pyrimidine bases found in nucleic acids like thymine, cytosine, and uracil provides a fundamental basis for its diverse biological activities.[1][2] This guide delves into the core aspects of DHPMs, from their synthesis to their wide-ranging therapeutic applications, providing a comprehensive resource for professionals in drug discovery.
The inherent "drug-like" properties of the DHPM core, combined with the synthetic accessibility through the robust Biginelli reaction, have made it an attractive framework for the development of novel therapeutic agents.[1][3] This has led to the discovery of DHPM derivatives with a wide spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular activities.[2][4]
The Biginelli Reaction: A Gateway to DHPMs
The primary route for synthesizing the dihydropyrimidinone core is the Biginelli reaction, a one-pot, three-component condensation reaction.[5] This acid-catalyzed reaction involves an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5] While the classical approach often suffered from long reaction times and low yields, modern advancements have significantly improved its efficiency.[1][3]
Modern Enhancements to the Biginelli Reaction:
Over the years, numerous modifications have been introduced to enhance the yield, shorten reaction times, and expand the substrate scope of the Biginelli reaction. These include:
Catalysis: The use of various catalysts such as Lewis acids, protic acids, and ionic liquids has been explored.[3][5] Environmentally friendly and reusable catalysts like granite and quartz have also been successfully employed.[3]
Reaction Conditions: Microwave irradiation and ultrasound have been utilized to accelerate the reaction, often leading to higher yields in shorter timeframes.[3][6] Solvent-free conditions have also been developed, aligning with the principles of green chemistry.[7]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines a general procedure for the microwave-assisted synthesis of a DHPM derivative.
Materials:
Aromatic aldehyde (1 mmol)
Ethyl acetoacetate (1 mmol)
Urea or Thiourea (1.5 mmol)
Catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid)
Ethanol (2-3 mL)
Microwave synthesizer
Procedure:
In a microwave-safe reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea/thiourea, and the catalyst.
Add a minimal amount of ethanol to create a slurry.
Seal the vessel and place it in the microwave synthesizer.
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
After the reaction is complete, allow the vessel to cool to room temperature.
The solid product that precipitates is collected by filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.
Characterize the final product using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[8][9]
Therapeutic Frontiers of Dihydropyrimidinone Scaffolds
The DHPM scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of therapeutic applications.
Anticancer Activity: Targeting Mitosis and Beyond
Dihydropyrimidinones have demonstrated significant potential as anticancer agents, with several mechanisms of action identified.[10][11]
Monastrol: A Prototypical Eg5 Kinesin Inhibitor
Monastrol is a well-known cell-permeable DHPM that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11).[12][13] Eg5 is crucial for establishing and maintaining the bipolar spindle during mitosis.[13] By inhibiting Eg5, Monastrol causes mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptosis in cancer cells.[12][14]
Mechanism of Action: Monastrol acts as an allosteric inhibitor, binding to a loop in the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[12][15][16] This binding event prevents the conformational changes necessary for ATP hydrolysis and force generation, effectively halting the motor protein's activity.[15]
Workflow for Evaluating Eg5 Inhibition:
Caption: Workflow for evaluating the Eg5 inhibitory activity of DHPM derivatives.
Other Anticancer Mechanisms
Beyond Eg5 inhibition, DHPMs have been shown to target other key players in cancer progression:
Tubulin Polymerization: Some DHPM derivatives have been found to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like colchicine.[10]
p53-MDM2 Interaction: Certain DHPM scaffolds can inhibit the interaction between p53 and its negative regulator MDM2, leading to the stabilization of p53 and the induction of apoptosis in cancer cells.[17]
VEGF/VEGFR2 Signaling: Dihydropyrimidinones have been reported to inhibit the vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), thereby suppressing angiogenesis, a critical process for tumor growth and metastasis.[17]
Dihydropyrimidinones share structural similarities with 1,4-dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[18][19] This has led to the exploration of DHPMs as a new generation of cardiovascular agents.[4]
Mechanism of Action: Similar to DHPs, DHPMs are believed to bind to the L-type calcium channels, primarily in vascular smooth muscle, and inhibit the influx of calcium ions.[18][20] This leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[18] The boat-like conformation of the dihydropyrimidine ring is considered crucial for its activity.[20]
Experimental Protocol: Evaluation of Calcium Channel Blocking Activity on Isolated Rat Ileum
This protocol provides a method for assessing the calcium channel blocking activity of DHPM derivatives.[4]
Materials:
Isolated rat ileum tissue
Tyrode's solution (physiological salt solution)
Potassium chloride (KCl) solution (60 mM)
Test DHPM compound solutions of varying concentrations
Organ bath with an isometric transducer
Procedure:
Mount a segment of the isolated rat ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
Allow the tissue to equilibrate for at least 30 minutes.
Induce a sustained contraction by adding 60 mM KCl to the bath. This high potassium concentration depolarizes the cell membrane and opens voltage-gated calcium channels.
Once a stable contraction is achieved, add the test DHPM compound in a cumulative manner, increasing the concentration stepwise.
Record the relaxation of the ileum segment at each concentration.
Calculate the percentage inhibition of the KCl-induced contraction for each concentration of the test compound.
Determine the IC50 value, which is the concentration of the compound that causes 50% relaxation of the pre-contracted tissue.
Antimicrobial and Antiviral Potential
The DHPM scaffold has also demonstrated promising activity against a range of microbial pathogens.
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of DHPM derivatives with significant antibacterial and antifungal properties.[6][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][21] The exact mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in the microorganisms.
Compound Class
Target Organisms
Key Findings
Reference
Dihydropyrimidinthiones
S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus
Some compounds showed moderate to good activity against the tested bacteria and fungi.
DHPM derivatives have also been investigated for their antiviral properties against a variety of viruses.[23][24] Notably, some compounds have shown inhibitory effects against viruses such as Hepatitis B virus (HBV) and Punta Toro virus (PTV), a member of the Bunyaviridae family.[24] The antiviral mechanisms can be diverse, ranging from inhibiting viral entry to disrupting viral replication processes. For instance, certain DHPMs have been shown to target viral capsid assembly.[24]
Anti-inflammatory and Neuroprotective Effects
Emerging research has highlighted the potential of DHPMs in treating inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Activity
Several DHPM derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2][6] These compounds have shown the ability to reduce inflammation in various experimental models, suggesting their potential as therapeutic agents for inflammatory disorders.
Neuroprotective Applications
The DHPM scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's.[25][26] Some DHPM-derived selenoesters have demonstrated multi-target-directed activity, exhibiting both antioxidant and acetylcholinesterase inhibitory effects, which are relevant to the pathology of Alzheimer's disease.[26]
Signaling Pathway in Alzheimer's Disease Targeted by DHPMs:
Caption: DHPMs can potentially mitigate neurodegeneration by inhibiting acetylcholinesterase and reducing oxidative stress.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective DHPM-based drugs.[27][28] Key structural modifications that influence the biological activity of DHPMs include:
Substituents on the Phenyl Ring: The nature and position of substituents on the C4-phenyl ring significantly impact the activity. For instance, in anticancer DHPMs, electron-withdrawing groups like chloro at the 3- or 4-position of the phenyl ring have been shown to enhance cytotoxic activity.[14]
Modifications at the C5 Position: The ester group at the C5 position can be modified to introduce different functionalities, which can influence the compound's interaction with its biological target.[4]
Variations at the N1 and N3 Positions: Substitution at the nitrogen atoms of the pyrimidine ring can alter the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacological profile.[29]
Thioxo vs. Oxo Analogues: Replacing the oxygen atom at the C2 position with a sulfur atom to form dihydropyrimidinethiones can sometimes lead to enhanced biological activity.[30]
Conclusion and Future Perspectives
The dihydropyrimidinone scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. The synthetic tractability of the Biginelli reaction, coupled with the diverse biological activities of DHPM derivatives, continues to drive innovation in this field.
Future research will likely focus on:
The development of more efficient and environmentally friendly synthetic methodologies.
The exploration of novel therapeutic targets for DHPMs.
The use of computational tools for the rational design of more potent and selective DHPM-based drugs.
The investigation of DHPMs in combination therapies to overcome drug resistance.
The continued exploration of the chemical space around the dihydropyrimidinone core holds immense promise for the discovery of next-generation drugs to address unmet medical needs.
References
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]
Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]
Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. [Link]
Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. [Link]
Synthesis, characterization and in vitro study of antibacterial, antifungal activities of some novel dihydropyrimidinthione derivatives. [Link]
Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link]
Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. [Link]
Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases. [Link]
DIHYDROPYRIMIDINONES: AN EXPLORATION OF THEIR SYNTHETIC STRATEGIES, SARs AND DIVERSE THERAPEUTIC POTENTIALS. [Link]
Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. [Link]
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
Dihydropyrimidines Emerge as Promising Dual‐Acting Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's and Other Neurological Disorders. [Link]
Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. [Link]
Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. [Link]
Structure activity relationship study of the compounds 4-16. [Link]
Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. [Link]
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
Sulfur Metabolites Linked to Neurodegenerative Diseases. [Link]
Synthesis and evaluation of dihydropyrimidinone-derived selenoesters as multi-targeted directed compounds against Alzheimer's disease. [Link]
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]
Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. [Link]
Green chemistry synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one solvent-free
Application Note & Protocol A Green, Solvent-Free Approach to the Synthesis of 5-Acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Condensation Abstract This application note provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Green, Solvent-Free Approach to the Synthesis of 5-Acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Condensation
Abstract
This application note provides a comprehensive guide to the environmentally benign, solvent-free synthesis of 5-Acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. This protocol leverages the principles of green chemistry by eliminating hazardous organic solvents, thereby reducing waste and simplifying the experimental procedure.[1][2] The methodology is based on the classical Biginelli reaction, a one-pot, three-component condensation that is both atom-economical and efficient.[3][4] We present a detailed, step-by-step protocol, expected characterization data, and an explanation of the underlying chemical principles, offering a robust and sustainable alternative to traditional synthetic methods.
Introduction: The Significance of Dihydropyrimidinones & Green Synthesis
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[5] This class of compounds exhibits a wide array of pharmacological activities, including roles as calcium channel blockers, antiviral, antibacterial, and anti-inflammatory agents.[5][6][7] The target molecule of this protocol, a substituted DHPM, serves as a valuable building block for creating libraries of potential therapeutic agents.
The classical synthesis of DHPMs, first reported by Pietro Biginelli in 1893, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or β-diketone), and urea.[6][8] However, original protocols often suffered from harsh reaction conditions and low yields.[8] In alignment with the principles of green chemistry, modern synthetic efforts focus on minimizing environmental impact.[9] Solvent-free reactions are a cornerstone of this approach, as they eliminate a major source of chemical waste, reduce energy consumption associated with solvent handling, and often lead to higher yields and simplified product isolation.[1][2][10] This guide details a solvent-free thermal synthesis that embodies these advantages.
The Biginelli Reaction: Principles and Mechanism
The Biginelli reaction is a quintessential multi-component reaction (MCR), where three starting materials react in a single pot to form a complex product.[3] This one-pot nature is highly efficient, avoiding the need to isolate intermediates and saving time, resources, and energy.[11]
The reaction proceeds via an acid-catalyzed mechanism. While numerous catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been shown to be effective[6][11][12], this protocol can also be successfully performed under catalyst-free thermal conditions, further enhancing its green credentials. The generally accepted mechanism involves several key steps which are outlined below.[6][13]
The reaction is initiated by the acid-catalyzed condensation between urea and the aldehyde (benzaldehyde), forming an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-diketone (acetylacetone). The final step involves an intramolecular cyclization via nucleophilic attack of the amine on a carbonyl group, followed by dehydration to yield the stable dihydropyrimidinone ring.[6][13][14]
Microwave-assisted synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Application Note: High-Efficiency Microwave Synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Executive Summary This application note details the protocol for the microwave-assisted synthesis of 5-Acetyl-6-me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Microwave Synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Executive Summary
This application note details the protocol for the microwave-assisted synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one . This compound belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), traditionally synthesized via the Biginelli reaction.[1][2][3][4][5][6][7]
While the classical Biginelli method (acid-catalyzed reflux) suffers from low yields (20–50%) and long reaction times (10–24 hours), the microwave-assisted protocol described herein utilizes dielectric heating to achieve yields >85% in under 15 minutes . This guide addresses the specific synthesis of the C4-unsubstituted derivative (using formaldehyde) while providing the necessary context for C4-aryl derivatives (e.g., Monastrol analogues).
Key Benefits:
Rapid Kinetics: Reaction time reduced from hours to minutes.
Green Chemistry: Solvent-free or ethanol-based conditions; high atom economy.
Scalability: Protocol adaptable from 1 mmol to 50 mmol scales.
Scientific Foundation & Mechanism
The Microwave Advantage
In this synthesis, microwave irradiation (2.45 GHz) couples directly with the polar reaction components (ethanol, urea, and the acid catalyst). This induces rapid internal heating via dipole rotation and ionic conduction . Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwave heating generates a uniform temperature profile, minimizing side reactions and "wall effects."
Reaction Mechanism (The Imine Pathway)
The consensus mechanism (Kappe, 1997) for the acid-catalyzed Biginelli reaction proceeds via an imine intermediate rather than an enamine pathway.
Imine Formation: The aldehyde (formaldehyde source) condenses with urea to form an
-acyliminium ion intermediate.
Mannich-type Addition: The 1,3-dicarbonyl (acetylacetone) enolizes and attacks the iminium ion.
Cyclization: The resulting ureide undergoes intramolecular dehydration to form the DHPM ring.[8]
Figure 1: Mechanistic Pathway
Caption: The acid-catalyzed mechanism proceeds via the N-acyliminium ion, which is intercepted by the enol of acetylacetone.
Experimental Protocol
Target Molecule: 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
CAS No: (Generic DHPM core structure)
Note on Reagents: To synthesize the specific title compound (where position 4 is a methylene group,
), Paraformaldehyde is used as the aldehyde source. If a C4-phenyl derivative is required, substitute Paraformaldehyde with Benzaldehyde.
Materials & Equipment
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for reproducibility. Domestic ovens are discouraged due to uneven field density.
Reaction Vessel: 10 mL or 35 mL pressure-rated Pyrex vial with a Teflon/silicon septum.
3.85 (s, 2H, at C4) [Distinctive signal for Formaldehyde derivative].
(If Benzaldehyde is used, the C4 signal appears as a doublet/singlet around
5.2 and aromatic protons appear at 7.2-7.4).
Troubleshooting & Critical Parameters
Pressure Management: The decomposition of urea can release ammonia, and the dehydration releases water. Ensure the microwave vial is pressure-rated (up to 20 bar).
Paraformaldehyde Depolymerization: Paraformaldehyde requires heat to depolymerize into reactive formaldehyde. The 120°C set point ensures this occurs in situ. Do not use Formalin (aq. formaldehyde) in the solvent-free method as it introduces excess water which inhibits the dehydration step.
Product Oil-Out: If the product oils out upon pouring into water, scratch the side of the beaker with a glass rod or add a seed crystal to induce precipitation.
References
Kappe, C. O. (1993).[9] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link
Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[7] "Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol." Synthesis, 1999(10), 1799-1803. Link
Ma, Y., et al. (2000).[7] "Solvent-free synthesis of dihydropyrimidinones catalyzed by Yb(OTf)3." Journal of Organic Chemistry, 65(12), 3864-3868. Link
ChemicalBook. (n.d.). "5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Properties." Link
Application Note: Precision N1-Functionalization of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This Application Note provides a definitive guide to the regioselective N1-functionalization of 5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (and its C4-substituted derivatives). This scaffold, a classic Biginelli di...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a definitive guide to the regioselective N1-functionalization of 5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (and its C4-substituted derivatives).
This scaffold, a classic Biginelli dihydropyrimidine (DHPM) , presents a unique challenge: it contains two nucleophilic nitrogen atoms (N1 and N3) and an exocyclic oxygen, creating a tridentate ambident nucleophile system.[1] Achieving selectivity for the N1 position requires exploiting subtle pKa differences and specific "soft" alkylation conditions.
Executive Summary & Strategic Analysis
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a privileged structure in drug discovery, known for calcium channel blocking (e.g., Nifedipine analogs) and anticancer activity (e.g., Monastrol).
Functionalization of the N1 position (the "enamide" nitrogen) is critical for optimizing pharmacokinetic properties, particularly solubility and metabolic stability. However, standard alkylation conditions often yield mixtures of N1-alkyl , N3-alkyl , and O-alkyl products.[1]
The Regioselectivity Challenge
To control the reaction, one must understand the electronic environment of the DHPM ring:
N1 (Enamide Nitrogen): Adjacent to the C6-methyl group and part of the conjugated enamine system (
). It is more acidic (pKa 10.5–11.0) due to resonance delocalization.
N3 (Urea Nitrogen): Adjacent to the C4 chiral center. It is more nucleophilic but less acidic (pKa > 12.0).
O2 (Carbonyl Oxygen): Capable of forming O-alkylated imidates under hard electrophile/hard base conditions (e.g., NaH/MeI).
Core Strategy: To target N1, we utilize thermodynamic control via mild bases (Cesium Carbonate) or pKa-driven activation (Mitsunobu conditions). Strong bases (NaH) or kinetic conditions often lead to loss of regioselectivity.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the specific conditions required to funnel the reaction toward the N1-product.
Figure 1: Reaction pathways for DHPM alkylation. Path B and C are the recommended protocols for high N1-selectivity.
Best for: Primary alkyl halides, benzyl halides, and allyl halides.[1]
Mechanism: The "Cesium Effect" involves the large ionic radius of Cs+, which forms a loose ion pair with the N1-anion, enhancing its nucleophilicity while the mild basicity prevents deprotonation of the less acidic N3.[1]
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the DHPM substrate (1.0 mmol) in anhydrous DMF (5 mL).
Activation: Add
(1.5 mmol) in a single portion. Stir the suspension at Room Temperature (25°C) for 30 minutes.
Note: The solution may turn slightly yellow, indicating the formation of the N1-anion.[1]
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.
Reaction: Stir at Room Temperature.
Monitoring: Check TLC (EtOAc/Hexane 1:1) every hour. Most reactions complete within 2–6 hours.
Critical Check: If reaction is sluggish (e.g., with secondary halides), heat to 50°C, but monitor closely for O-alkylation.
Quench: Pour the reaction mixture into ice-cold water (20 mL).
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
Purification: Dry over
, concentrate, and purify via flash column chromatography. N1-alkylated products typically elute after O-alkylated byproducts but before N3-alkylated byproducts on Silica.[1]
Protocol B: Mitsunobu N1-Alkylation
Best for: Functionalization using Alcohols (avoiding toxic halides) and introducing complex side chains.
Mechanism: The pKa of N1 (~10.5) allows it to be protonated by the betaine intermediate formed by TMAD/TBP, whereas N3 (pKa >12) is not acidic enough to participate effectively.
Use Mitsunobu conditions (Protocol B) or add catalytic KI (Finkelstein) to the halide reaction.
Dialkylation (N1+N3)
Excess base/electrophile used.
Strictly control stoichiometry (1.1–1.2 eq). Monitor TLC closely and stop before completion if necessary.
References
Dallinger, D., & Kappe, C. O. (2002).[1] Mitsunobu-Type Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones. Synlett, 2002(11), 1901–1903.[1]
Source:
Relevance: Establishes the pKa-driven regioselectivity of N1-alkyl
Putatunda, S., et al. (2012).[1][6] Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase.[1][6] European Journal of Medicinal Chemistry, 54, 223–231.[1]
Source:
Relevance: Validates the
/DMF protocol for high N1 selectivity.
Ryabukhin, S. V., et al. (2007).[1][7] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane.[1][7] Synthesis, 2007(03), 417–427.[1][7]
Source:
Relevance: Discusses N1-substituted synthesis via modified Biginelli protocols (altern
Hu, Y., et al. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2][4] Chemical Biology & Drug Design, 82(6), 645-653.[1]
Source:
Relevance: Provides the definitive NMR methodology for distinguishing N vs O alkyl
Technical Support Center: Optimizing the Biginelli Reaction for 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Synthesis
Welcome to the technical support center for the Biginelli multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of 5-Acetyl-6...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Biginelli multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and systematically optimize your reaction conditions.
Reaction Fundamentals: The Mechanism
The Biginelli reaction is a one-pot cyclocondensation involving a β-dicarbonyl compound (acetylacetone), an aldehyde (acetaldehyde), and urea.[1][2] Understanding the underlying mechanism is critical for effective troubleshooting. While several pathways have been debated, substantial evidence points to a mechanism involving an N-acyliminium ion intermediate.[3][4]
The reaction is believed to proceed via the following key steps:
N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea, which forms a crucial N-acyliminium ion intermediate.[3][5] This step is often the rate-determining step.[6]
Nucleophilic Addition: The enol form of the β-dicarbonyl compound (acetylacetone) acts as a nucleophile, attacking the electrophilic iminium ion.[5]
Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM).[1][6]
Caption: Proposed N-acyliminium ion pathway for the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" yield for the classical Biginelli reaction?
A1: The classical Biginelli protocol, often using a Brønsted acid like HCl in ethanol, can be inefficient, with yields frequently falling in the 20-60% range, especially for aliphatic aldehydes.[4][7][8] Modern methods utilizing improved catalysts or reaction conditions can consistently achieve yields well over 80-90%.[4][5]
Q2: What are the most critical parameters I should focus on to improve my yield?
A2: The three most critical parameters are the catalyst , solvent , and temperature . The choice of catalyst is paramount as it drives the formation of the key N-acyliminium intermediate.[9][10] Solvent polarity affects reactant solubility and reaction rates, while temperature must be high enough to overcome the activation energy without causing reactant or product degradation.[9][11]
Q3: Can I run this reaction without a solvent?
A3: Yes, solvent-free conditions have proven highly effective for the Biginelli reaction.[5][12] This approach, often combined with microwave irradiation or specific catalysts, can lead to shorter reaction times, higher yields, and a simpler workup, aligning with the principles of green chemistry.[13][14][15]
Q4: Is it necessary to use an excess of any reactant?
A4: Using a slight excess of urea (1.2 to 1.5 equivalents) and the β-dicarbonyl compound is a common strategy.[10][16] Excess urea can help push the equilibrium toward the formation of the N-acyliminium ion, which can suppress competing side reactions like the Knoevenagel condensation.[17]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Very Low or No Product Yield
Question: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials. What's going wrong?
Probable Cause(s):
Insufficient Catalysis: The energy barrier for the initial condensation to form the N-acyliminium ion is not being overcome. Classical Brønsted acids (e.g., HCl) can be less effective than modern alternatives.[8][9]
Low Reaction Temperature: The reaction may have a higher activation energy than anticipated, requiring more thermal energy to proceed at a reasonable rate.[9]
Poor Reactant Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction or lead to side products.[9]
Inappropriate Solvent: The chosen solvent may not adequately solubilize all reactants, or it may not be polar enough to stabilize the charged intermediates.[9][11]
Recommended Solutions:
Re-evaluate Your Catalyst: Switch from a simple Brønsted acid to a more effective Lewis acid or heterogeneous catalyst. Lewis acids like Yb(OTf)₃, InCl₃, FeCl₃, or CuCl₂ have been shown to significantly improve yields.[4][5][14] Solid acid catalysts like Montmorillonite KSF clay or sulfonated carbons are also excellent, reusable options.[4][13]
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC. For many systems, refluxing is necessary.[16] For solvent-free conditions, temperatures around 80-100°C are often optimal.[12][14][18]
Verify Reactant Quality: Ensure all reactants are pure. It is advisable to distill the aldehyde if its purity is questionable.
Optimize the Solvent: If using a solvent, screen alternatives. While ethanol is traditional, polar aprotic solvents like acetonitrile or THF can enhance yields.[2][4][14] Consider performing the reaction under solvent-free conditions, which often accelerates the reaction.[5][14]
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Issue 2: Formation of Significant Byproducts
Question: My reaction yields a product mixture with a major impurity. How do I identify and suppress it?
Probable Cause(s) & Solutions:
Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde and the β-dicarbonyl compound. It is favored when the initial reaction with urea is slow.
Solution: Increase the rate of N-acyliminium ion formation. Use a more effective catalyst and a slight excess of urea (1.2-1.5 eq) to outcompete the Knoevenagel pathway.[17]
Hantzsch Dihydropyridine: This can occur if the urea decomposes at high temperatures to generate ammonia, which then participates in a competing Hantzsch pyridine synthesis with two equivalents of the β-dicarbonyl and one of the aldehyde.[11]
Solution: Lower the reaction temperature. The Hantzsch pathway is often favored at higher temperatures.[11] Ensure a well-controlled heating source.
Issue 3: Product Purification Difficulties
Question: The crude product has precipitated, but it is difficult to purify by recrystallization and appears to contain insoluble impurities.
Probable Cause(s) & Solutions:
Polymerization of Aldehyde: Aliphatic aldehydes can be prone to self-condensation or polymerization under strongly acidic conditions.[9]
Solution: Use a milder catalyst (e.g., a solid acid catalyst instead of concentrated HCl).[9] Alternatively, add the aldehyde slowly to the reaction mixture containing the other components and the catalyst.
Co-precipitation of Catalyst/Byproducts: The crude solid may be contaminated with the catalyst or insoluble side products.
Solution: After the reaction, if using a solvent, cool the mixture and filter the solid product. Wash thoroughly with cold solvent (e.g., ethanol) to remove soluble impurities. If the product is highly insoluble, a wash with water may also be effective.[2][19] Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and acetic acid is a standard final step.[18][19]
Parameter Optimization Data
The selection of catalyst and solvent is crucial for maximizing yield. The tables below summarize results from various studies to guide your optimization process.
To a 50 mL round-bottom flask, add acetylacetone (10 mmol), urea (15 mmol), and the catalyst (1 mmol).
Add acetaldehyde (10 mmol) to the mixture.
Equip the flask with a condenser and place it in a preheated oil bath at 100°C.
Stir the reaction mixture vigorously. The reaction is typically complete within 30-90 minutes. Monitor the progress by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
After completion, cool the reaction flask to room temperature. The mixture will solidify.
Add 20 mL of cold water to the flask and stir to break up the solid.
Collect the solid product by vacuum filtration and wash it with an additional 20 mL of cold water.
Recrystallize the crude product from hot ethanol to obtain pure 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.
Protocol 2: Microwave-Assisted Synthesis
This method leverages microwave energy to dramatically reduce reaction times while maintaining high yields.[4][7]
In a 10 mL microwave process vial, combine acetaldehyde (5 mmol), acetylacetone (5 mmol), urea (7.5 mmol), and the catalyst/mediator.
Seal the vial with a cap.
Place the vial in a domestic or laboratory microwave oven.
Irradiate the mixture at a moderate power setting (e.g., 450W) for 2-4 minutes. Monitor pressure and temperature if using a scientific microwave reactor.
After irradiation, cool the vial to room temperature.
Perform an aqueous workup as described in Protocol 1 (add cold water, filter, wash).
Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]
ResearchGate. Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). [Link]
ACS Publications - The Journal of Organic Chemistry. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. [Link]
ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]
RSC Publishing - New Journal of Chemistry. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. [Link]
Ijaresm. Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one using biocatalyst. [Link]
ResearchGate. Effects of the reaction temperature on the solvent-free model Biginelli.... [Link]
PMC. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. [Link]
DergiPark. easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. [Link]
PubMed. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. [Link]
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
PubMed. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]
Taylor & Francis Online. Solvent-free and efficient heterogeneous Biginelli reactions catalyzed by copper (II)-incorporated iminophenol-based porous organic polymer. [Link]
RSC Publishing. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. [Link]
Bentham Science. Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. [Link]
ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. [Link]
ResearchGate. Catalysts and conditions for Biginelli reaction | Download Table. [Link]
MDPI. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
Hindawi. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. [Link]
RSC Publishing. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. [Link]
ScienceDirect. Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. [Link]
ResearchGate. 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. [Link]
Bull. Korean Chem. Soc. One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. [Link]
Taylor & Francis Online. Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. [Link]
IJIRT. Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. [Link]
Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]
RSC Publishing. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. [Link]
IJPPR. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]
Technical Support Center: Synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. This resource is designed to provide...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important dihydropyrimidinone (DHPM) via the Biginelli reaction. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your synthetic strategy.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols to overcome them.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
Suboptimal Catalyst Choice and Loading: The catalyst is critical for the Biginelli reaction, and its absence often results in poor yields.[1] While classic methods utilize Brønsted acids like HCl, they can sometimes promote side reactions.[1]
Recommendation: Screen a variety of catalysts. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] Additionally, consider greener and more reusable options like citric acid or solid-supported catalysts.[2] Start with a catalyst loading of around 1 mol% and optimize from there.[1]
Inefficient Reaction Conditions: Temperature and reaction time are critical parameters.
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[3] While refluxing in ethanol is a common starting point, some reactions benefit from milder conditions, while others may require higher temperatures, possibly under solvent-free conditions.[3]
Purity of Reagents: Impurities in the starting materials—acetaldehyde, acetylacetone, and urea—can lead to unwanted side reactions and lower the yield of the desired product.[1]
Recommendation: Ensure the use of high-purity reagents. If necessary, purify the starting materials before use.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[1]
Recommendation: Experiment with different solvents such as ethanol, acetonitrile, or even conduct the reaction under solvent-free conditions, which can sometimes lead to improved outcomes.[1]
Q2: I'm observing a significant amount of a byproduct that I suspect is from the self-condensation of acetylacetone. How can I minimize this?
The self-condensation of β-dicarbonyl compounds like acetylacetone is a known side reaction, especially under acidic or basic conditions. This can compete with the desired Biginelli reaction pathway.
Formation Mechanism:
Under acidic conditions, one molecule of acetylacetone can enolize and attack the protonated carbonyl group of a second molecule, leading to a variety of condensation products after dehydration.
Mitigation Strategies:
Control the Order of Addition: The generally accepted mechanism for the Biginelli reaction involves the initial formation of an acyliminium ion from the aldehyde and urea.[4]
Protocol: Try pre-mixing the acetaldehyde and urea with the catalyst for a short period (e.g., 15-30 minutes) before adding the acetylacetone. This allows for the formation of the key intermediate, which can then be trapped by the acetylacetone, favoring the desired reaction pathway over self-condensation.
Optimize Catalyst Loading: Excessive acid catalyst can accelerate the self-condensation of acetylacetone.
Recommendation: Reduce the catalyst loading to the minimum amount required to effectively promote the Biginelli reaction. Titrate the catalyst concentration to find the optimal balance.
Temperature Control: Higher reaction temperatures can increase the rate of side reactions.
Recommendation: Attempt the reaction at a lower temperature. While this may increase the required reaction time, it can significantly improve the selectivity for the desired product.
Q3: My final product is contaminated with a highly fluorescent impurity. What is it and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3]
Formation Mechanism:
This side product arises when two equivalents of the β-ketoester (acetylacetone in this case) react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea, particularly at elevated temperatures.[3]
Troubleshooting Steps:
Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures.
Recommendation: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
Recommendation: If using a strong Brønsted acid, consider switching to a milder Lewis acid, which may favor the Biginelli pathway.[3]
Order of Reagent Addition:
Recommendation: Adding the urea as the final reagent may, in some cases, help to minimize its decomposition into ammonia.[3]
Frequently Asked Questions (FAQs)
What is the most accepted mechanism for the Biginelli reaction in this synthesis?
The most widely accepted mechanism is the iminium mechanism .[5] This pathway proceeds through the following key steps:
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (acetaldehyde) and urea to form an N-acyliminium ion intermediate.[4]
Nucleophilic Addition: The enol form of the β-dicarbonyl compound (acetylacetone) acts as a nucleophile and attacks the electrophilic iminium ion.
Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[6]
How can I effectively purify the final product, 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one?
The crude product from the Biginelli reaction is often a solid that precipitates from the reaction mixture upon cooling.[7] Recrystallization is the most common and effective purification method.
Standard Recrystallization Protocol:
Filtration: After the reaction is complete, cool the reaction mixture. If a solid has precipitated, filter the crude product and wash it with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[3]
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of DHPMs.[8]
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture briefly heated before hot filtration to remove the charcoal.
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
What role does stoichiometry play in minimizing side products?
While the core reaction is a 1:1:1 condensation, slight excesses of certain reagents are often used to drive the reaction to completion and influence selectivity.
Urea: An excess of urea is frequently used. This can help to favor the formation of the iminium intermediate, which is central to the primary reaction mechanism, and can help to outcompete side reactions. A common ratio is 1:1:1.5 of aldehyde:β-dicarbonyl:urea.[3][9]
Acetylacetone: Using a large excess of the β-dicarbonyl compound should generally be avoided as it can increase the likelihood of self-condensation side products.
Recommended Stoichiometry:
Reagent
Molar Ratio
Rationale
Acetaldehyde
1
Limiting Reagent
Acetylacetone
1 - 1.1
Slight excess may improve yield
Urea
1.3 - 1.5
Excess drives iminium formation
Data compiled from various literature sources for representative Biginelli reactions.[2][3][9]
References
Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Available from: [Link]
SlideShare. BIGINELLI REACTION. Available from: [Link]
Wikipedia. Biginelli reaction. Available from: [Link]
Title of the source is not available.
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
IJARESM. Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one using biocatalyst. Available from: [Link]
ResearchGate. Reaction energy diagram for Biginelli adduct's formation from... Available from: [Link]
ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available from: [Link]
Title of the source is not available.
ResearchGate. An Efficient Synthesis and Reactions of 5-Acetyl-6-Methyl-4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-3,4-Dihydropyrmidin-2(1H)-Thione as Potential Antimicrobial and Anti-Inflammatory Agents. Available from: [Link]
Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Available from: [Link]
DergiPark. easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Available from: [Link]
sctunisie.org. The Biginelli reaction in different solvents and in presence of bismuth nitrate. Available from: [Link]
IJPSR. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. Available from: [Link]
MDPI. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available from: [Link]
Title of the source is not available.
Atlas. Biginelli Reaction Experiment Analysis Guide. Available from: [Link]
PMC. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Available from: [Link]
Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Available from: [Link]
RSC Publishing. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Available from: [Link]
PubMed. Recent progress in asymmetric Biginelli reaction. Available from: [Link]
How to Publish Research Paper. Green Chemistry and Biginelli Reaction. Available from: [Link]
Title of the source is not available.
Title of the source is not available.
Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Available from: [Link]
Title of the source is not available.
MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Purity in Biginelli Precipitation
Product Code: DHPM-001 (5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one)
Support Level: Tier 3 (Advanced Application Support)
Core Directive: The "Purity Paradox" in Biginelli Isolations
Welcome to the technical support hub for dihydropyrimidinone (DHPM) synthesis. You are likely here because your precipitation step—usually the most robust part of the Biginelli reaction—has yielded a product that is sticky, colored, or chemically impure (low melting point).
The Scientific Reality:
While the Biginelli reaction is a "one-pot" multicomponent synthesis, the precipitation of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (derived from urea, acetylacetone, and formaldehyde) is notoriously sensitive to oligomerization and Knoevenagel side-products . Unlike benzaldehyde derivatives, the formaldehyde component is highly reactive, leading to unique "gummy" precipitates if the reaction quench is mishandled.
This guide moves beyond generic advice, treating your synthesis as a system of competing kinetics and solubility equilibria.
Diagnostic Logic: The Troubleshooting Flowchart
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating failure modes in DHPM precipitation.
Technical FAQ: Symptom-Based Solutions
Category A: The "Sticky" Precipitate (Oligomerization)
Q: My product crashes out as a gummy oil instead of a solid. Why?A: This is specific to the formaldehyde variant of the Biginelli reaction. Formaldehyde (often generated from paraformaldehyde) can form hemiaminal oligomers with urea if the cyclization step is too slow.
The Mechanism: The reaction proceeds via the iminium intermediate (Kappe Mechanism). If the acid catalyst concentration is too low, the intermediate polymerizes rather than cyclizing with acetylacetone.
The Fix:
Do not pour hot reaction mixture into ice. This "shock cooling" traps the oil.
Cool the reaction mixture slowly to room temperature (RT) with stirring.
Add the ice-water quench dropwise to the reaction mixture while stirring vigorously. This allows crystal nucleation to outcompete oil formation.
Category B: Persistent Yellow Coloration
Q: The product should be white, but it remains yellow even after washing. Is this oxidation?A: Yes, or a side reaction.
Cause 1 (Oxidation): DHPMs can oxidize to their heteroaromatic pyrimidine counterparts (which are often colored) upon prolonged heating or exposure to air.
Cause 2 (Knoevenagel): Excess acetylacetone reacting with formaldehyde creates a conjugated enone side product.
The Fix:
Purification: Recrystallize from hot Ethanol (95%) . If the color persists, add 1-2% activated charcoal to the hot ethanol solution, filter while hot, and then cool.
Prevention: Use a slight excess of Urea (1.2 eq) rather than the dicarbonyl to suppress Knoevenagel side reactions.
Category C: Urea Contamination
Q: NMR shows clean product but elemental analysis indicates high Nitrogen. Why?A: Co-precipitation of Urea.
The Physics: Urea is highly soluble in water but has poor solubility in cold ethanol. If you precipitate by adding ethanol/ether, urea will co-precipitate.
The Fix: The "Self-Validating" Wash.
DHPMs are insoluble in water. Urea is soluble.
Suspend your crude solid in warm water (50°C) and stir for 20 minutes. Filter. This guarantees urea removal without losing product.
Optimized Experimental Protocols
To ensure reproducibility, we replace generic steps with a quantitative workflow.
Protocol 1: Controlled Precipitation (The "Anti-Gum" Method)
Step
Action
Mechanistic Rationale
1
Concentrate
Evaporate reaction solvent (usually EtOH) to 20% of original volume. Do not dry completely.
2
Nucleate
Cool residue to 25°C. Scratch the flask wall with a glass rod to induce nucleation sites.
3
Gradient Quench
Add ice-cold water dropwise (1 mL/min) with vigorous stirring.
4
Age
Once a solid forms, continue stirring at 0-4°C for 30 mins (Ostwald ripening).
5
Filter
Vacuum filter and wash with Cold Water (removes urea) followed by Cold Hexane (removes acetylacetone).
Protocol 2: Recrystallization Solvent Selection
Data based on solubility differentials for 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Solvent System
Suitability
Notes
Ethanol (95%)
Excellent
Standard. High solubility at boiling, low at 0°C.
Acetonitrile
Good
Best for removing yellow oxidized impurities.
Ethyl Acetate
Poor
Often leads to oiling out (gummy precipitate).
Water
Wash Only
Product is insoluble; use only to remove urea/catalyst.
Mechanistic Visualization: The Impurity Pathway
Understanding how impurities form allows you to prevent them. The diagram below illustrates the competition between the desired Biginelli Pathway and the unwanted Side Reactions.
Figure 2: Competitive reaction pathways. Note that "Sticky Impurities" often arise from the Iminium intermediate reacting with excess urea or polymerizing before the dicarbonyl can cyclize.
References & Authority
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.Journal of Organic Chemistry , 62(21), 7201–7204. Link
Core Citation: Establishes the iminium mechanism and explains why urea excess can lead to side products if not managed.
Hu, E. H., et al. (1998). Copper-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.Journal of Organic Chemistry , 63(10), 3454–3457. Link
Core Citation: Discusses catalyst effects on yield and purity.
Kappe, C. O. (2000).[1] Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[1][2][3][4]Accounts of Chemical Research , 33(12), 879–888. Link
Core Citation: Comprehensive review of side reactions and purification strategies.
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions.[1][2][3][5][6][7][8][9] Wiley-VCH.
Core Citation: Standard text for MCR workup procedures.
For further assistance, please contact the Application Science team with your specific NMR or LC-MS data.
Effect of aldehyde substituents on 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one yield
Topic: Effect of Aldehyde Substituents on 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Yield Protocol ID: BIG-ACAC-05 Status: Active Introduction: The System & The Challenge Welcome to the Dihydropyrimidinone (DHPM)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Effect of Aldehyde Substituents on 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Yield
Protocol ID: BIG-ACAC-05
Status: Active
Introduction: The System & The Challenge
Welcome to the Dihydropyrimidinone (DHPM) Synthesis Support Hub. You are likely here because you are synthesizing 5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one derivatives using the Biginelli reaction.
Unlike the classic Biginelli reaction which uses ethyl acetoacetate to yield an ester at the C5 position, your protocol uses acetylacetone (pentane-2,4-dione) . This results in a C5 acetyl (ketone) group.
The Core Variable: The success of this reaction relies heavily on the electronic and steric nature of the aldehyde substituent . This guide analyzes those effects to help you troubleshoot low yields and purity issues.
Mechanistic Logic: Why Substituents Matter
To fix a failing reaction, you must understand the failure point. The generally accepted mechanism (the "Iminium Route") dictates that the reaction rate is often limited by the formation of the N-acyliminium ion intermediate.
The Critical Pathway
The aldehyde (
) must condense with urea to form a reactive electrophile.[1]
Step 1 (Rate Determining in many conditions): Acid-catalyzed condensation of Aldehyde + Urea
Acyliminium Ion .
Step 2: Nucleophilic attack by the enol of Acetylacetone.
Step 3: Cyclization and dehydration.
Visualizing the Bottleneck
Figure 1: The "Iminium Route" mechanism.[2] The electrophilicity of the Aldehyde determines the stability and formation rate of the red N-Acyliminium node.
Effect of Substituents on Yield (Data Analysis)
The following table summarizes how different substituents on the benzaldehyde ring affect the yield of the 5-acetyl-DHPM derivative under standard acid-catalyzed conditions (e.g., HCl/EtOH reflux).
Substituent Type
Electronic Effect
Examples
Typical Yield
Reaction Rate
Electron Withdrawing (EWG)
Increases carbonyl electrophilicity
, ,
High (80-95%)
Fast
Neutral
Baseline
(Benzaldehyde)
Good (70-85%)
Moderate
Electron Donating (EDG)
Decreases carbonyl electrophilicity
, ,
Moderate/Low (40-65%)
Slow
Ortho-Substituted
Steric Hindrance (Blocks attack)
,
Low (<50%)
Very Slow
Key Takeaway
EWG (e.g., Nitro, Halogens): These pull electron density away from the carbonyl carbon, making it more positive (electrophilic). Urea attacks faster.
EDG (e.g., Methoxy, Hydroxyl): These push electron density into the ring and carbonyl, stabilizing the aldehyde and making it less reactive toward urea.
Troubleshooting Guides & FAQs
Scenario A: "My reaction with p-Anisaldehyde (4-Methoxy) is stuck or low yielding."
Diagnosis:Electronic Deactivation.
The methoxy group is a strong Electron Donating Group (EDG). It stabilizes the aldehyde carbonyl via resonance, making it a poor electrophile for the urea attack.
Corrective Actions:
Increase Catalyst Acidity: Weak acids (like acetic acid) may not be sufficient. Switch to a stronger Brønsted acid (conc. HCl) or a Lewis Acid (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
or ).
Solvent Switch: Use a polar aprotic solvent (like Acetonitrile) or perform the reaction solvent-free at 100°C to increase reactant concentration and collision frequency.
Reflux Time: EDG substrates often require 2-3x the reaction time of EWG substrates. Extend reflux from 2 hours to 6-8 hours.
Scenario B: "I used o-Nitrobenzaldehyde, but the yield is terrible compared to p-Nitrobenzaldehyde."
Diagnosis:Steric Hindrance (The "Ortho Effect").
Although the Nitro group is electron-withdrawing (which usually helps), its position at the ortho spot physically blocks the urea from attacking the carbonyl carbon efficiently.
Corrective Actions:
Energy Input: Standard reflux is often insufficient to overcome the steric barrier. Switch to Microwave Irradiation (MWI). MWI typically pushes these sterically hindered reactions to completion in minutes rather than hours.
Ultrasound: Sonication can improve mass transfer and local energy input, often helping with ortho-substituted substrates.
Scenario C: "The product is oiling out or sticky, not a solid precipitate."
Diagnosis:Solubility Characteristics of 5-Acetyl Derivatives.
Unlike the ethyl ester derivatives (which crystallize easily), 5-acetyl derivatives (from acetylacetone) are often more soluble in ethanol or form oils due to the methyl ketone moiety.
Corrective Actions:
Precipitation Solvent: Do not rely solely on cooling the reaction mixture. Pour the reaction mixture into crushed ice-water . The sudden change in polarity usually forces the hydrophobic DHPM to precipitate as a solid.
Recrystallization: If an oil forms, decant the water, dissolve the oil in a minimum amount of hot ethanol, and add water dropwise until turbid. Let it stand overnight.
Standardized Experimental Protocol
Objective: Synthesis of 5-Acetyl-6-methyl-4-(substituted-phenyl)-3,4-dihydropyrimidin-2(1H)-one.
Figure 2: Decision tree for optimizing reaction conditions based on substituent analysis.
References
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
Authoritative review establishing the mechanism and general substituent effects.
Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Acyl-3,4-dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry, 63(10), 3454-3457. Link
Specific protocols for optimizing yields with various catalysts.[1]
Kappe, C. O. (1997).[6] "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." Journal of Organic Chemistry, 62(21), 7201-7204. Link
Foundational paper confirming the N-acyliminium route used in our mechanistic diagram.
Kumar, S., et al. (2013). "Green synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via Biginelli reaction." Journal of Chemistry. Link
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one . It is designed for researchers requiring rigorous structural verification an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one . It is designed for researchers requiring rigorous structural verification and impurity profiling of Biginelli reaction products.
Executive Summary
The target molecule, 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (hereafter DHPM-1 ), is the "parent" Biginelli adduct derived from urea, acetylacetone, and formaldehyde. Unlike the more common 4-aryl derivatives (e.g., Monastrol), DHPM-1 possesses a C4-methylene group (
) rather than a methine chiral center.
Critical Analytical Findings:
Diagnostic Signal: The C4-methylene protons appear as a distinct signal at
3.9–4.1 ppm (DMSO-), serving as the primary differentiator from oxidized pyrimidine impurities.
Solvent Dependency: DMSO-
is the mandatory solvent for structural elucidation. CDCl yields poor solubility and rapid exchange of amide protons, rendering spectral integration unreliable.
Stability Indicator: The disappearance of the C4-methylene signal and the emergence of a downfield aromatic singlet (
~8.5 ppm) quantitatively indicates oxidative degradation to the pyrimidine derivative.
Part 1: Structural Context & Synthesis Pathway
To interpret the NMR spectrum accurately, one must understand the origin of the protons. DHPM-1 is synthesized via the acid-catalyzed Biginelli condensation.
Structure:
Position 1 (N1): Amide-like nitrogen (conjugated with C6=C5).
Position 2 (C2): Urea carbonyl.
Position 3 (N3): Urea-like nitrogen (adjacent to saturated C4).
Position 4 (C4): Methylene group (
) derived from formaldehyde .
Position 5 (C5): Substituted with an acetyl group.
Position 6 (C6): Substituted with a methyl group.[1][2][3]
Figure 1: Synthesis pathway highlighting the relationship between the target DHPM and its primary oxidative impurity.
Part 2: Comparative Analytical Performance
This section compares the NMR performance of the target molecule against its oxidized impurity and evaluates solvent suitability.
Scenario A: Target (DHPM-1) vs. Oxidation Impurity
The most common failure mode in Biginelli synthesis is aromatization (oxidation) of the dihydropyrimidine ring.
Feature
Target (DHPM-1)
Oxidized Impurity (Pyrimidine)
Diagnostic Action
Ring Saturation
3,4-Dihydro (Partially Saturated)
Fully Aromatic
Check C4 region.
C4 Protons
3.9 - 4.1 ppm (Methylene, )
Absent (Replaced by C=N bond)
Primary Integration Target
Aromatic C-H
Absent
~8.5 - 9.0 ppm (Singlet, )
Check downfield region.
NH Protons
Two distinct signals ( & )
One signal (or OH tautomer)
Count exchangeable protons.
C6-Methyl
~2.1 ppm
Downfield shift ( > 2.4 ppm)
Monitor methyl shift.
Scenario B: Solvent Selection (DMSO- vs. CDCl)
Parameter
DMSO- (Recommended)
CDCl (Not Recommended)
Solubility
Excellent (>20 mg/mL)
Poor (<5 mg/mL) - requires heating
NH Visibility
Sharp/Distinct. Slow exchange allows differentiation of N1 and N3.
Broad/Absent. Fast exchange and H-bonding broaden signals into baseline.
Most downfield proton. Deshielded by C2=O and C5=C6 system.
N3-H
Urea NH
7.50 - 7.70
Broad Singlet / Triplet
Upfield of N1. May appear as a triplet ( Hz) if coupling to C4-H2 is resolved.
C4-H
Methylene
3.90 - 4.05
Singlet / Doublet
Key ID Peak. Appears as a doublet if coupled to N3-H; singlet if N3 is exchanging.
C5-Ac
Acetyl
2.20 - 2.25
Singlet
Sharp singlet.
C6-Me
Methyl
2.05 - 2.15
Singlet
Sharp singlet. Often overlaps slightly with solvent residual if not careful.
Note on Multiplicity: In ultra-dry DMSO-
, the N3-H proton splits into a triplet (coupling to the two C4 protons), and the C4-H2 signal splits into a doublet. In "wet" DMSO or presence of trace acid, these collapse into broad singlets due to proton exchange.
Part 4: Validated Experimental Protocol
To ensure reproducible spectra suitable for publication or quality control, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the dry solid. (Do not exceed 20 mg to avoid aggregation effects).
Solvent: Add 0.6 mL of DMSO-
(99.9% D).
Tip: Use an ampoule rather than a stock bottle to minimize water content (
3.33 ppm), which can interfere with the C4 signal integration if broad.
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be clear.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (minimum) to 64 (for impurity detection).
Relaxation Delay (D1): Set to
5 seconds .
Reasoning: The quaternary carbons and rigid ring structure can lead to longer T1 relaxation times. A short D1 will under-integrate the NH protons and methyl singlets.
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Logic Check
Use the following logic tree to validate the identity of your product.
Figure 2: Logic flow for structural verification and impurity detection.
Part 5: Troubleshooting Common Anomalies
"Missing" C4 Signal:
Cause: If the signal at 4.0 ppm is absent, but methyls are present, the compound has likely oxidized to 5-acetyl-6-methylpyrimidin-2(1H)-one . Look for a new singlet downfield (8.5+ ppm).
Broad "Hump" at 3.5 - 4.5 ppm:
Cause: High water content in DMSO. The water peak (
3.33) can broaden and overlap with the C4-methylene signal.
Fix: Dry the sample or add a drop of D
O (this will erase NH signals but sharpen the C4 signal by eliminating coupling).
Doublet vs. Singlet at 4.0 ppm:
Cause: Tautomeric equilibrium and exchange rate of N3-H.
Interpretation: Both are acceptable. A doublet indicates a very dry, pure sample (slow exchange). A singlet indicates fast exchange (traces of acid/water).
References
Kappe, C. O. (2000). "Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry. Link
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. Link
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link
Mobinikhaledi, A., et al. (2010). "Synthesis of some novel dihydropyrimidinones." Asian Journal of Chemistry.
IR spectroscopy characteristic peaks of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (and its common 4-aryl derivatives), a core scaffold in the synthesis of calc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (and its common 4-aryl derivatives), a core scaffold in the synthesis of calcium channel blockers and mitotic kinesin inhibitors.
Executive Summary & Mechanistic Context
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one belongs to the class of Dihydropyrimidinones (DHPMs), typically synthesized via the Biginelli Reaction .[1][2] This multicomponent condensation involves urea, acetylacetone (a
-diketone), and an aldehyde (formaldehyde for the unsubstituted C4, or benzaldehyde for the 4-phenyl derivative).
For researchers in drug development, the primary challenge in characterizing this molecule is distinguishing the 5-acetyl derivative from its 5-ethoxycarbonyl analogue (the traditional Biginelli product) and validating the cyclization against unreacted precursors.
Key Spectroscopic Fingerprint:
Dual Carbonyl Signature: Unlike simple ureas, this molecule exhibits two distinct carbonyl bands: the conjugated acetyl ketone (
) and the cyclic urea carbonyl ().
Reaction Validation: The disappearance of the aldehyde Fermi resonance (if using benzaldehyde) and the shift of the
-diketone carbonyls confirm ring closure.
Structural Analysis & Vibrational Modes[3][4]
The DHPM scaffold contains a non-planar heterocyclic ring. The vibrational modes are heavily influenced by the "Push-Pull" electronic system created by the electron-donating amine and the electron-withdrawing acetyl group at the C5 position.
Graphviz: Functional Group Mapping & Synthesis Flow
The following diagram maps the precursors to the final spectroscopic features, highlighting the origin of key peaks.
Caption: Synthesis-to-Spectrum mapping showing the transformation of precursor functional groups into the characteristic DHPM vibrational modes.
Comparative Spectral Analysis
This section compares the Topic Product (5-Acetyl) against its most common alternative, the 5-Ethoxycarbonyl derivative (Ethyl Acetoacetate product), and the Precursors .
Table 1: Characteristic Peak Comparison (Wavenumbers in cm⁻¹)
Vibrational Mode
5-Acetyl Derivative (Topic)
5-Ethoxycarbonyl Derivative (Alternative)
Mechanistic Insight
N-H Stretch
3100–3300 (Broad/Split)
3100–3250 (Broad)
Both show broadening due to intermolecular H-bonding (N-H···O=C). The acetyl group is a stronger H-bond acceptor, often broadening this region further.
C=O (C5 Substituent)
1695–1705 cm⁻¹
1705–1730 cm⁻¹
CRITICAL DISTINCTION: The ketone C=O (Acetyl) appears at a lower frequency than the ester C=O due to mass effects and lack of inductive oxygen withdrawal found in esters.
C=O (Urea Ring)
1650–1680 cm⁻¹
1640–1660 cm⁻¹
The urea carbonyl is lowered by resonance with the flanking nitrogens.
C=C (Ring)
1590–1620 cm⁻¹
1600–1640 cm⁻¹
Conjugated with the C5-carbonyl. Overlaps with aromatic C=C if R=Phenyl.
C-H (Methyl)
2900–3000 cm⁻¹
2900–3000 cm⁻¹
Standard aliphatic stretches.
Aldehyde C-H
ABSENT
ABSENT
Presence of peaks at 2720/2820 cm⁻¹ indicates unreacted aldehyde (Failure).
Detailed Interpretation
The Carbonyl Region (1650–1750 cm⁻¹): This is the diagnostic region.
In the 5-Acetyl product, you will see two strong bands closer together (e.g., 1700 and 1670).[3]
In the 5-Ethoxycarbonyl alternative, the ester band is typically higher (1725), creating a wider gap between the ester C=O and the urea C=O.
The Fingerprint Region: The 5-acetyl derivative often shows a characteristic methyl ketone bending vibration around 1360–1380 cm⁻¹ , which is distinct from the C-O-C stretching of the ester (1000–1300 cm⁻¹) in the alternative.
To ensure high "Trustworthiness" (E-E-A-T), this protocol uses Attenuated Total Reflectance (ATR) for reproducibility and includes a self-validation step.
Materials
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Solvent: Isopropanol (for cleaning).
Standard: Polystyrene film (for calibration check).
Step-by-Step Methodology
System Validation (Self-Check):
Clean crystal with isopropanol.
Run a "Background" scan (air). Ensure the baseline is flat with <1% noise.
Pass Criteria: No peaks in 2800–3000 cm⁻¹ ( hydrocarbon contamination) or 1600–1700 cm⁻¹ (solvent residue).
Sample Preparation:
The DHPM products are typically solids. Grind the sample into a fine powder using an agate mortar to ensure uniform contact with the ATR crystal.
Note: Large crystals can cause scattering and poor peak resolution.
Acquisition:
Place sample on the crystal; apply pressure until the force gauge is in the "green" zone (approx. 80-100 N).
Apply "ATR Correction" (if quantitative comparison is needed).
Baseline correct only if significant drift is observed.
Troubleshooting Decision Tree
Use this logic flow to interpret your spectrum immediately.
Caption: Diagnostic logic for validating the synthesis of 5-Acetyl-DHPMs via IR spectroscopy.
Tautomerism Note
Researchers must be aware of the lactam-lactim tautomerism. In the solid state (KBr/ATR), the Lactam (NH-C=O) form predominates, evidenced by the strong C=O stretches described above. If a strong O-H stretch appears around 3500 cm⁻¹ without the presence of water, it may indicate a shift toward the lactim form or specific solvent interactions, though this is rare in the crystalline state of Biginelli products.
References
Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link
Patil, R. P., et al. (2024). "Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)-ones catalyzed by nanocomposites." Indian Journal of Chemistry. Link
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592640, 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for C=O frequency shifts).
X-ray crystallographic data for 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one and Its Aryl-Substituted Analogs Authored by: A Senior Application Scientist This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one and Its Aryl-Substituted Analogs
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the X-ray crystallographic data for aryl-substituted derivatives of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. While a crystal structure for the parent compound is not publicly available, an in-depth analysis of its closely related analogs offers critical insights into the structural features that govern the conformation and crystal packing of this important class of molecules. Dihydropyrimidinones (DHPMs) are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, and possessing anti-inflammatory, antiviral, and anticancer properties[1][2][3]. Understanding their three-dimensional structure is paramount for rational drug design and development.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of dihydropyrimidinone derivatives.
Structural Overview of 4-Aryl-Dihydropyrimidinones
The core structure of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one and its derivatives features a six-membered dihydropyrimidine ring. Single-crystal X-ray diffraction studies of various 4-aryl substituted analogs consistently reveal that the heterocyclic ring adopts a non-planar conformation, typically described as a "flattened boat" or "half-chair"[1][2][4]. The substitution at the C4 position significantly influences the overall molecular conformation and the packing in the crystal lattice.
The orientation of the substituent at the C4 position, the acetyl group at C5, and the methyl group at C6 are key determinants of the molecule's steric and electronic properties. In the analyzed structures, the aryl group at the C4 position generally adopts an axial or pseudo-axial orientation, while the acetyl and methyl groups tend to be in equatorial or pseudo-equatorial positions[1][5]. This arrangement minimizes steric hindrance and contributes to the overall stability of the conformation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for several 4-aryl substituted analogs of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. This comparative data highlights the impact of different substituents on the crystal system, unit cell dimensions, and other crystallographic metrics.
Analysis of Comparative Data: The nature of the substituent on the phenyl ring at the 4-position influences the crystal packing and symmetry. For instance, the 2-chloro and 3-hydroxy substituted compounds crystallize in the orthorhombic system, while the 4-methoxy analog adopts a monoclinic system[1][2][4]. These differences arise from the distinct intermolecular interactions, such as hydrogen bonding and van der Waals forces, established by the different functional groups.
A common feature observed in the crystal structures of these dihydropyrimidinone derivatives is the formation of intermolecular hydrogen bonds. Typically, the N-H groups of the dihydropyrimidine ring act as hydrogen bond donors, while the carbonyl oxygen (C2=O) and the acetyl oxygen serve as acceptors. These interactions often lead to the formation of well-defined motifs like chains or tapes, which stabilize the crystal packing[1][4][5].
The determination of the crystal structure of a dihydropyrimidinone derivative involves a standardized workflow. The following is a representative experimental protocol.
Step 1: Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method for crystal growth.
Step 2: Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The instrument bombards the crystal with monochromatic X-rays, and the diffraction pattern is recorded at various crystal orientations.
Step 3: Data Reduction and Processing
The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters are determined, and the reflection intensities are integrated.
Step 4: Structure Solution and Refinement
The processed data is used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.
Step 5: Structure Validation
The final refined structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability. The final atomic coordinates, bond lengths, bond angles, and other relevant data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the hierarchical relationship of the analyzed compounds.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Hierarchical relationship of the analyzed dihydropyrimidinone compounds.
Conclusion
The crystallographic analysis of 4-aryl substituted derivatives of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one provides invaluable structural information for this pharmacologically significant class of compounds. The "flattened boat" conformation of the dihydropyrimidine ring and the formation of extensive hydrogen-bonding networks are conserved features. The variations in the substitution pattern on the C4-aryl ring directly influence the crystal packing and symmetry, demonstrating the tunability of the solid-state architecture of these molecules. This guide serves as a foundational resource for researchers aiming to leverage structural insights for the design of novel dihydropyrimidinone-based therapeutic agents.
References
Anuradha, N., Thiruvalluvar, A., Pandiarajan, K., Chitra, S., & Butcher, R. J. (2008). 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2474–o2475. [Link]
Thiruvalluvar, A., Anuradha, N., Pandiarajan, K., & Chitra, S. (2009). 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o23. [Link]
Jadhav, S. D., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37475-37488. [Link]
DergiPark. (2017). Easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. [Link]
MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
IJARESM. (2021). Green synthesis of 5-acetyl-4phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one using biocatalyst. [Link]
Operational Guide: Proper Disposal of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Executive Summary Immediate Action Required: 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (a Dihydropyrimidinone/DHPM derivative) is classified as Hazardous Chemical Waste . It must NOT be disposed of via sanitary se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Immediate Action Required: 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (a Dihydropyrimidinone/DHPM derivative) is classified as Hazardous Chemical Waste . It must NOT be disposed of via sanitary sewer (sink) or regular trash.[1]
To ensure safe handling, researchers must understand the physicochemical nature of the waste stream.[2] This compound is typically synthesized via the Biginelli Reaction (acid-catalyzed condensation of an aldehyde, urea, and a
-dicarbonyl).
Property
Specification
Operational Implication
Chemical Class
N-Heterocycle (Dihydropyrimidinone)
Nitrogen content leads to NOx generation during combustion; requires incinerators with scrubbers.
Physical State
Solid (Crystalline powder)
Dust generation risk.[3] Use N95/P100 respiratory protection if handling large open quantities.
Solubility
DMSO, Ethanol (Hot), Methanol
Waste solutions are likely flammable due to the solvent carrier.
Reactivity
Stable; Incompatible with strong oxidizers
Segregation Critical: Do not store in the same secondary containment as Nitric Acid or Peroxides.
Toxicity
Irritant (H315, H319); Harmful (H302)
Standard nitrile gloves (0.11 mm) provide sufficient splash protection.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this compound based on its physical state and purity.[4]
A. Solid Waste (Pure Substance)[1]
Applicability: Expired stock, recrystallized product, or spill cleanup residue.
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
Labeling: Must read "Hazardous Waste - Toxic Solid."
Protocol:
Transfer solid carefully to the container to minimize dust.[3]
Do not mix with silica gel or other drying agents unless the waste manifest permits "Lab Pack" consolidation.
pH Check: If the synthesis used concentrated HCl (common in Biginelli protocols), check pH. If pH < 2, the waste is Corrosive .
Neutralization (Optional but Recommended): Carefully neutralize with Sodium Bicarbonate (
) to pH 5–9 before adding to the organic solvent waste drum, unless your facility strictly forbids in-lab treatment.
Solvent Compatibility: Ensure the waste stream is compatible with Non-Halogenated solvents (Acetone, Ethanol).
C. Contaminated Debris[4]
Applicability: Weighing boats, gloves, paper towels, TLC plates.
Disposal Path: Solid Hazardous Waste (Debris).
Note: Do not place TLC plates in regular glass trash if they are heavily spotted with the compound; the silica dust can carry the toxin.
Operational Disposal Workflow
The following diagram illustrates the decision logic for disposing of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one waste streams.
Figure 1: Decision matrix for the segregation and packaging of DHPM waste streams.
Emergency Response Procedures
In the event of accidental release, immediate containment is necessary to prevent environmental contamination.
Spill (Solid):
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask if ventilation is poor.
Cleanup: Do not dry sweep. Wet the powder slightly with an inert absorbent (sand or vermiculite) to suppress dust, then scoop into a waste container.
Decontamination: Clean the surface with a soap and water solution.[5] Collect all sponges/wipes as contaminated debris.
Exposure:
Skin Contact: Wash with soap and water for 15 minutes.[5]
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[3]
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.
Regulatory Compliance & Scientific Rationale
Why Incineration?
Biological treatment (sewage) is unsuitable for N-heterocyclic compounds like dihydropyrimidinones. These structures can be persistent and may exhibit aquatic toxicity. High-temperature incineration (>850°C) ensures the complete breakdown of the pyrimidinone ring into
, , and (which is then scrubbed), preventing bioaccumulation in the water table [1].
RCRA Considerations (USA)
While this specific compound may not have a unique "P" or "U" list code, it falls under the "Characteristic" waste definition if it exhibits toxicity or if mixed with ignitable solvents (D001). Always characterize waste based on the mixture (e.g., if dissolved in ethanol, the primary hazard is Ignitability) [2].
Scientific Integrity Check
Self-Validation: Before disposal, verify the container material. DHPMs are organic; therefore, standard HDPE or glass is chemically resistant. Avoid metal containers if the waste is acidic (from synthesis).
Causality: We neutralize acidic mother liquors not just for compliance, but to prevent exothermic reactions in the central waste drum, which could cause over-pressurization.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.
PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Dihydropyrimidinones. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.
As researchers, we often treat intermediates with less rigor than final drug candidates. This is a critical error with DHPMs. 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is not merely a chemical building block; it is a bioactive scaffold .[1][2] Its structural homology to clinically relevant dihydropyridines (e.g., nifedipine) implies inherent biological activity, specifically the modulation of voltage-gated ion channels.[2]
Therefore, our safety protocol extends beyond standard "irritant" handling to preventing systemic pharmacological effects via inhalation or dermal absorption.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile: Physical Irritation and Pharmacological Potency .[1][2]
Hazard Category
GHS Classification
Physiological Consequence
Acute Toxicity (Oral)
H302 (Category 4)
Harmful if swallowed.[1][2][5] Potential interference with cardiac or smooth muscle function due to calcium channel modulation.[1]
Skin/Eye Irritation
H315 / H319
Mechanical and chemical irritation of mucous membranes.
Respiratory Sensitization
H335
Fine particulate matter (dust) poses the highest risk during weighing and transfer.
Physical State
Solid (Powder)
High potential for electrostatic charging and aerosolization.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard cotton lab coats and latex gloves are insufficient.[1] The lipophilic nature of this scaffold (designed to cross cell membranes) requires barriers that resist organic solvent permeation, as solvents often act as vehicles for dermal absorption.
Core PPE Requirements[1][7]
Body Zone
Recommended Equipment
Technical Rationale
Respiratory
Fume Hood (Primary) Backup: N95 or P100 Respirator
Engineering Control First: The primary defense against bioactive dust is negative pressure. Respirator: Only required if handling outside a hood (e.g., balance calibration) or during spill cleanup.
Dermal (Hands)
Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer:[1] 5-8 mil (extended cuff)
Permeation Resistance: Nitrile offers superior resistance to the alcohols and esters typically used to solubilize DHPMs.[1] Double Gloving: Allows removal of the outer layer immediately upon contamination without exposing skin.
Ocular
Chemical Splash Goggles (Not just Safety Glasses)
Dust Seal: Safety glasses allow airborne particulates to bypass the lens via the gap at the temple. Goggles provide a seal against fine bioactive dusts.[1]
Body
Tyvek® Lab Coat or Sleeve Covers
Particulate Barrier: Cotton weaves trap dust, which can then release secondary exposure later. Tyvek sheds particulates and prevents accumulation.[1]
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of dry powder.
Static Neutralization: DHPMs are organic solids prone to static charge.[1] Use an anti-static gun or polonium strip inside the balance enclosure before opening the vial. This prevents the powder from "jumping" and aerosolizing.
The "Tunnel" Technique: Do not pour from a height. Use a weighing funnel or weighing paper folded into a chute.[1] Insert the chute deep into the receiving vessel before tapping the powder off.
Solvent Pre-Charge: If possible, add the solvent to the receiving flask before adding the solid (unless reaction kinetics forbid it). This captures dust immediately upon contact.[1]
Phase B: Reaction & Solubilization
Warning: Common solvents for Biginelli products (DMSO, DMF, Ethanol) are permeation enhancers .[2] If 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is dissolved in DMSO, it will penetrate nitrile gloves in minutes, carrying the bioactive compound into your bloodstream.[1][2]
Glove Change Rule: If a drop of DHPM/DMSO solution touches your outer glove, change it immediately . Do not wait.
Temperature Control: When heating reflux reactions (common for Biginelli synthesis), ensure the condenser water flow is active before heating to prevent vapor escape.
Phase C: Waste Disposal
Segregation: Dispose of as Solid Hazardous Waste (Toxic/Irritant) .[1] Do not mix with general trash.[1]
Liquid Waste: Mother liquors from recrystallization (often containing unreacted urea or aldehyde) must be treated as Halogenated or Non-Halogenated Organic Waste depending on the solvent used.
Decontamination: Wipe balance areas with a wet paper towel (solvent-dampened) rather than dry sweeping, which re-aerosolizes the dust.[1]
Visualized Safety Logic
Diagram 1: Risk-Based PPE Selection Logic
This decision tree illustrates how the physical state and solvent context dictate protection levels.[1]
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Safe Weighing Workflow
A self-validating loop to ensure containment during the most critical handling phase.[1][2]
Caption: Step-by-step workflow to minimize bioactive dust exposure during weighing.
Emergency Response Plan
Scenario
Immediate Action
Secondary Action
Inhalation
Move to fresh air immediately.
Seek medical evaluation.[1][6] Provide SDS to physician (Note: Calcium Channel Blocker scaffold).[1]
Hold eyelids open to ensure irrigation of the entire eye surface.
Spill (Solid)
Do not dry sweep.[1] Cover with wet paper towels.[1]
Scoop up damp material into hazardous waste container.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592640, 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. (Used as proxy for DHPM class safety data). Retrieved from [Link]
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. (Establishes bioactivity risks). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]